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Compound of Interest

Compound Name: Methimepip dihydrobromide

Cat. No.: B1663024

An In-depth Technical Guide on the Molecular Structure, Properties, and Pharmacological
Profile of Methimepip Dihydrobromide for Researchers, Scientists, and Drug Development
Professionals.

Introduction

Methimepip dihydrobromide is a potent and highly selective agonist for the histamine H3
receptor. Its high affinity and specificity make it a valuable pharmacological tool for investigating
the physiological and pathological roles of the H3 receptor in the central nervous system and
periphery. This document provides a comprehensive overview of the molecular structure,
physicochemical properties, and biological activity of methimepip dihydrobromide, along with
detailed experimental protocols relevant to its study.

Molecular Structure and Properties

Methimepip, chemically known as 4-(1H-Imidazol-4-ylmethyl)-1-methylpiperidine, is a synthetic
compound featuring a methyl-substituted piperidine ring linked to an imidazole moiety. The
dihydrobromide salt form enhances its stability and solubility.

Chemical and Physical Properties

A summary of the key chemical and physical properties of methimepip dihydrobromide is
presented in the table below.
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Property Value Reference
4-(1H-Imidazol-4-yImethyl)-1-
IUPAC Name methylpiperidine
dihydrobromide
Molecular Formula C10H17Ns-2HBr [1]
Molecular Weight 341.09 g/mol [1]
CAS Number 817636-54-7 [1]
Appearance Solid
Solubility Soluble in water
CN1CCC(CC2=CNC=N2)CC1.
SMILES
Br.Br
KIAVPENCSGKVQP-
InChl Key

UHFFFAOYSA-N

Pharmacological Properties

Methimepip is characterized by its high affinity and selectivity for the histamine H3 receptor.
The following table summarizes its key pharmacological parameters.

Species/Assay

Parameter Value Reference
System
pKi (hH3 Receptor) 9.0 Human [1]
pKi (hH4 Receptor) 5.7 Human [1]
pKi (hH1 Receptor) <5.0 Human [1]
pKi (hH2 Receptor) <5.0 Human [1]
pD:2 (Guinea Pig lleum ] )
) 8.26 Guinea Pig [1]
Contraction)
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Synthesis and Characterization
Representative Synthetic Pathway

While a specific, detailed synthesis of methimepip is not readily available in peer-reviewed
literature, a plausible synthetic route can be proposed based on the synthesis of similar
imidazole and piperidine derivatives. The following scheme represents a potential pathway.

Synthetic Pathway of Methimepip

G-(lH-Imidazol-4-y|methyl)piperidine)

Reductive Amination
(Formaldehyde, Reducing Agent)

:

Methimepip
(4-(1H-Imidazol-4-ylmethyl)-1-methylpiperidine)

Salt Formation

(2 eq. HBr)

(Methimepip Dihydrobromide)

Click to download full resolution via product page

Caption: A potential synthetic route for Methimepip Dihydrobromide.

Detailed Protocol (Representative):
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» N-methylation of 4-(1H-Imidazol-4-ylmethyl)piperidine: To a solution of 4-(1H-imidazol-4-
ylmethyl)piperidine in a suitable solvent (e.g., methanol or dichloromethane), an excess of
agueous formaldehyde is added, followed by a reducing agent such as sodium
cyanoborohydride (NaBHsCN) or sodium triacetoxyborohydride (NaBH(OACc)s). The reaction
is stirred at room temperature until completion, monitored by Thin Layer Chromatography
(TLC).

» Work-up and Purification: The reaction mixture is quenched, and the solvent is removed
under reduced pressure. The residue is partitioned between an organic solvent (e.g., ethyl
acetate) and water. The organic layer is washed, dried, and concentrated. The crude product
is then purified by column chromatography on silica gel.

o Salt Formation: The purified methimepip free base is dissolved in a suitable solvent (e.g.,
ethanol or diethyl ether). Two equivalents of hydrobromic acid (HBr) are added dropwise with
stirring. The resulting precipitate, methimepip dihydrobromide, is collected by filtration,
washed with a cold solvent, and dried under vacuum.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC):

A reverse-phase HPLC method can be employed for the purity assessment of methimepip
dihydrobromide.

Column: C18 column (e.g., 4.6 x 150 mm, 5 pum).

Mobile Phase: A gradient of acetonitrile and water containing 0.1% trifluoroacetic acid or
formic acid.

Flow Rate: 1.0 mL/min.

Detection: UV at 210 nm.

Injection Volume: 10 pL.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
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1H and 3C NMR spectroscopy are essential for the structural confirmation of methimepip
dihydrobromide.

e Solvent: Deuterated methanol (CDsOD) or deuterium oxide (D20).

e 1H NMR: Expected signals would include those for the imidazole ring protons, the piperidine
ring protons, the methylene bridge protons, and the N-methyl protons.

e 13C NMR: Expected signals would correspond to the carbons of the imidazole and piperidine
rings, the methylene bridge, and the N-methyl group.

Pharmacological Activity and Mechanism of Action

Methimepip acts as a selective agonist at the histamine H3 receptor. H3 receptors are primarily
located on presynaptic nerve terminals and function as autoreceptors to inhibit the synthesis
and release of histamine. They also act as heteroreceptors to modulate the release of other
neurotransmitters such as acetylcholine, norepinephrine, and serotonin.

Signaling Pathway

The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the
Gi/o family of G proteins. Activation of the H3 receptor by an agonist like methimepip initiates a
signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased
intracellular cyclic AMP (CAMP) levels.
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Caption: Simplified signaling pathway of the Histamine H3 receptor.
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Experimental Protocols
In Vitro Assay: Electrically Stimulated Guinea Pig lleum
Contraction

This assay is a classic functional bioassay used to determine the potency of H3 receptor
agonists. Agonists inhibit the electrically induced contractions of the guinea pig ileum by acting
on presynaptic H3 receptors on cholinergic nerves.

Experimental Workflow:
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Guinea Pig Ileum Contraction Assay Workflow

Gsolate Guinea Pig Ileum)
;
( Mount Tissue in Organ Bath )
(Tyrode's solution, 37°C, aerated)
;
(Apply Electrical Field Stimulation (EFS))
;
(Record Isometric Contractions)
;
Gdd Methimepip (cumulative concentrationsD
;
(Measure Inhibition of Contractions)
;

( Construct Dose-Response Curve and Calculate pD2 )
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Caption: Workflow for the guinea pig ileum contraction assay.

Detailed Protocol:
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» Tissue Preparation: A male guinea pig is euthanized by a humane method. A segment of the
ileum is isolated and placed in a petri dish containing warm, oxygenated Tyrode's solution.
The lumen is gently flushed to remove its contents.

e Mounting: A 2-3 cm segment of the ileum is mounted in a 10 mL organ bath containing
Tyrode's solution maintained at 37°C and continuously bubbled with a 95% Oz / 5% CO:z gas
mixture. The tissue is connected to an isometric force transducer.

o Equilibration: The tissue is allowed to equilibrate for at least 60 minutes under a resting
tension of 1 g, with the bath solution being replaced every 15 minutes.

o Electrical Field Stimulation (EFS): The tissue is stimulated with platinum electrodes using
square-wave pulses (e.g., 0.1 Hz frequency, 1 ms duration, supramaximal voltage). This will
induce regular, twitch-like contractions.

» Drug Addition: Once stable contractions are achieved, cumulative concentrations of
methimepip dihydrobromide are added to the organ bath. The inhibitory effect on the EFS-
induced contractions is recorded.

» Data Analysis: The percentage inhibition of the contraction amplitude is calculated for each
concentration of methimepip. A concentration-response curve is plotted, and the pD:z value
(the negative logarithm of the ECso) is determined.

Conclusion

Methimepip dihydrobromide is a powerful and selective tool for the study of the histamine H3
receptor. Its well-defined molecular structure and pharmacological properties, combined with
established in vitro and in vivo experimental models, make it an invaluable compound for
researchers in pharmacology, neuroscience, and drug development. This guide provides a
foundational understanding of methimepip dihydrobromide and detailed protocols to facilitate
its use in a research setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b1663024?utm_src=pdf-body
https://www.benchchem.com/product/b1663024?utm_src=pdf-body
https://www.benchchem.com/product/b1663024?utm_src=pdf-body
https://www.benchchem.com/product/b1663024?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663024?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

References

e 1. N-substituted piperidinyl alkyl imidazoles: discovery of methimepip as a potent and
selective histamine H3 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
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Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
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structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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